

# Application Notes and Protocols: UPGL00004 and Bevacizumab Combination Therapy in Xenograft Models

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Compound of Interest		
Compound Name:	UPGL00004	
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## Introduction

This document provides detailed application notes and protocols for evaluating the combination therapy of **UPGL00004** and Bevacizumab in xenograft models, particularly for triple-negative breast cancer (TNBC). **UPGL00004** is a potent, orally active allosteric inhibitor of glutaminase C (GAC), a key enzyme in the metabolic pathway of glutamine, to which many cancer cells are addicted.[1] Bevacizumab (Avastin®) is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A), a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3][4][5][6] The combination of these two agents targets two distinct and crucial aspects of tumor biology: metabolic dependency and vascular supply. Preclinical studies have demonstrated that this combination therapy can potently suppress tumor growth in patient-derived xenograft (PDX) models of TNBC, completely preventing any detectable increase in tumor size during the course of treatment.[1]

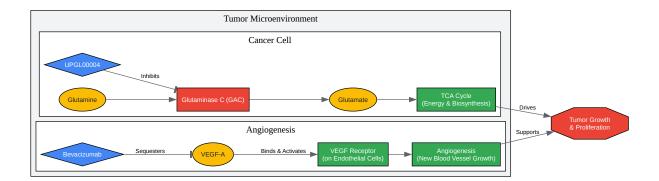
# **Mechanism of Action**

The synergistic anti-tumor effect of the **UPGL00004** and Bevacizumab combination therapy stems from their complementary mechanisms of action.



- UPGL00004: Cancer cells often exhibit a metabolic shift known as the "Warburg effect," where they rely heavily on aerobic glycolysis.[1] To fuel the tricarboxylic acid (TCA) cycle for energy and biosynthesis, many cancer cells become "addicted" to glutamine.[7][8][9][10]
   UPGL00004 inhibits GAC, the enzyme that catalyzes the first step in glutamine metabolism, thereby starving the cancer cells of a critical nutrient source.[1][7][8][9][10]
- Bevacizumab: Solid tumors require the formation of new blood vessels (angiogenesis) to grow beyond a certain size.[2][4][6] They achieve this by secreting growth factors, most notably VEGF-A. Bevacizumab binds to VEGF-A, preventing it from activating its receptors on endothelial cells.[2][3][4][5][6] This inhibition of VEGF signaling blocks the formation of new tumor blood vessels, thereby restricting the tumor's access to oxygen and nutrients.[2] [4][5]

By simultaneously targeting cancer cell metabolism with **UPGL00004** and the tumor's blood supply with Bevacizumab, the combination therapy creates a multi-pronged attack that has shown significant efficacy in preclinical models.



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Figure 1: Dual mechanism of action of UPGL00004 and Bevacizumab.



## **Data Presentation**

The following table summarizes the in vivo efficacy of **UPGL00004** and Bevacizumab combination therapy in a triple-negative breast cancer patient-derived xenograft (PDX) model.

Treatment Group	Dosage	Administration Route	Frequency	Mean Tumor Volume Change from Baseline (%)
Vehicle Control	N/A	Oral (UPGL00004 vehicle) & Intraperitoneal (Bevacizumab vehicle)	Daily (Oral) & Twice Weekly (IP)	Data not numerically specified, but significant tumor growth observed
UPGL00004	200 mg/kg	Oral	Daily	Data not numerically specified, but tumor growth inhibition observed
Bevacizumab	5 mg/kg	Intraperitoneal	Twice Weekly	Data not numerically specified, but tumor growth inhibition observed
UPGL00004 + Bevacizumab	200 mg/kg (UPGL00004) & 5 mg/kg (Bevacizumab)	Oral & Intraperitoneal	Daily (UPGL00004) & Twice Weekly (Bevacizumab)	~0% (Complete prevention of any detectable increase in tumor size)

Note: The primary study reported a qualitative complete prevention of tumor growth for the combination therapy. Specific numerical values for mean tumor volume and standard error of



the mean for all groups were not presented in a tabular format in the publication.

# Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the establishment and propagation of a triple-negative breast cancer PDX model for in vivo drug efficacy studies.

#### Materials:

- NOD/SCID gamma (NSG) mice (female, 6-8 weeks old)
- Patient-derived triple-negative breast cancer tumor tissue
- Matrigel (Corning)
- Phosphate-buffered saline (PBS), sterile
- Surgical instruments (scalpels, forceps, scissors), sterile
- Anesthesia (e.g., isoflurane)
- Animal housing facility (pathogen-free)

#### Procedure:

- Tumor Tissue Preparation:
  - Under sterile conditions, mince the fresh patient-derived tumor tissue into small fragments (approximately 2-3 mm<sup>3</sup>).
  - Suspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.
- Tumor Implantation:
  - Anesthetize the NSG mouse.



- Make a small incision in the skin over the flank.
- Create a subcutaneous pocket using blunt dissection.
- Implant one tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Tumor Growth Monitoring:
  - Monitor the mice for tumor growth by visual inspection and palpation twice weekly.
  - Once tumors become palpable, measure the tumor dimensions (length and width) using digital calipers.
  - Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) /
     2.
- Passaging of Tumors:
  - When a tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse.
  - Aseptically resect the tumor.
  - Remove any necrotic tissue and repeat the "Tumor Tissue Preparation" and "Tumor Implantation" steps to passage the tumor to new cohorts of mice.

# In Vivo Efficacy Study of UPGL00004 and Bevacizumab Combination Therapy

This protocol details the procedure for evaluating the anti-tumor efficacy of **UPGL00004** and Bevacizumab, alone and in combination, in established TNBC PDX models.

#### Materials:

- NSG mice with established TNBC PDX tumors (tumor volume ~150-200 mm³)
- UPGL00004



- Vehicle for UPGL00004 (e.g., 0.5% methylcellulose in sterile water)
- Bevacizumab (commercial source)
- Vehicle for Bevacizumab (sterile saline)
- Oral gavage needles
- Syringes and needles for intraperitoneal injection
- · Digital calipers
- Analytical balance

#### Procedure:

- Animal Randomization and Grouping:
  - Once tumors reach an average volume of 150-200 mm<sup>3</sup>, randomize the mice into four treatment groups (n=5-10 mice per group):
    - Group 1: Vehicle Control
    - Group 2: UPGL00004
    - Group 3: Bevacizumab
    - Group 4: UPGL00004 + Bevacizumab
- Drug Preparation and Administration:
  - UPGL00004: Prepare a suspension of UPGL00004 in the vehicle at a concentration to deliver 200 mg/kg body weight. Administer daily via oral gavage.
  - Bevacizumab: Dilute Bevacizumab in sterile saline to a concentration to deliver 5 mg/kg body weight. Administer twice weekly via intraperitoneal (IP) injection.
  - Vehicle Control: Administer the respective vehicles for UPGL00004 (daily, oral) and Bevacizumab (twice weekly, IP).

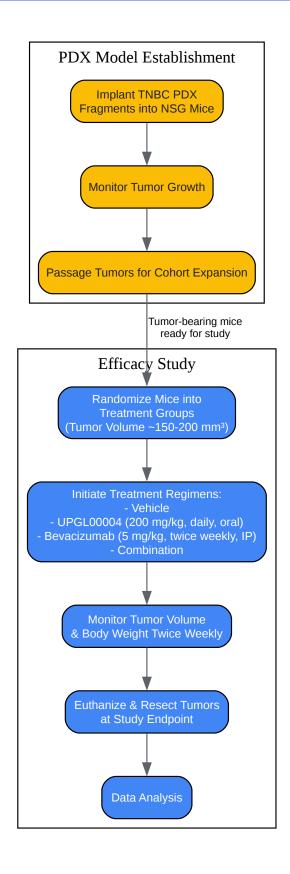
# Methodological & Application





- Combination Group: Administer both **UPGL00004** and Bevacizumab as described above.
- Monitoring and Data Collection:
  - Measure tumor volume and mouse body weight twice weekly for the duration of the study (e.g., 21-28 days).
  - Monitor the general health and behavior of the mice daily.
  - At the end of the study, euthanize the mice and resect the tumors.
  - Measure the final tumor weight.
- Data Analysis:
  - Plot the mean tumor volume ± SEM for each group over time.
  - Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
  - Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups.





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Figure 2: Experimental workflow for the in vivo xenograft study.



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